molecular formula C5H9NO B3116103 (R)-5-Methylpyrrolidin-2-one CAS No. 21395-93-7

(R)-5-Methylpyrrolidin-2-one

Cat. No.: B3116103
CAS No.: 21395-93-7
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-SCSAIBSYSA-N
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Description

“(5R)-5-Methyl-2-pyrrolidinone” is a compound with the molecular formula C5H9NO . It is also known by other names such as “®-5-Methylpyrrolidin-2-one” and "(5R)-5-methylpyrrolidin-2-one" .


Synthesis Analysis

The synthesis of “(5R)-5-Methyl-2-pyrrolidinone” can be achieved through various methods. One method involves the catalytic hydrogenation of levulinic acid with aniline using methanol or water as the reaction media . Another method involves the reductive amination of biobased levulinic acid .


Molecular Structure Analysis

The molecular structure of “(5R)-5-Methyl-2-pyrrolidinone” includes a pyrrolidinone ring with a methyl group attached to the 5th carbon . The InChI representation of the molecule is “InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1” and the SMILES representation is "C[C@@H]1CCC(=O)N1" .


Chemical Reactions Analysis

“(5R)-5-Methyl-2-pyrrolidinone” can undergo various chemical reactions. For instance, it can react with alcohols containing a stereogenic center to produce diastereomeric N-(alkoxymethyl)-2-pyrrolidinone derivatives .


Physical and Chemical Properties Analysis

“(5R)-5-Methyl-2-pyrrolidinone” has a molecular weight of 99.13 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 90.1 and a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Chiral Pyrrolidinone Synthesis and Biological Activity

Chiral pyrrolidinones, including (5R)-5-Methyl-2-pyrrolidinone derivatives, have been synthesized and characterized for their potential biological activities. These compounds have been incorporated into various compounds with significant biological and pharmaceutical activities. For example, they have been used in the development of medicines like doxapram, used for patients with respiratory failure, and piracetam, for Alzheimer’s seizures and dementia. Some synthesized chiral pyrrolidinones exhibited anti-inflammatory and antihypertensive activity, highlighting their potential in drug development and therapeutic applications (Jeyachandran, 2021).

Pyrrolidinone Derivatives in Agrochemicals and Medicinal Compounds

Pyrrolidinone derivatives have been synthesized for use in agrochemicals and medicinal compounds. The rearrangement of chlorinated pyrrolidinones in the presence of alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, useful intermediates in the preparation of these compounds (Ghelfi et al., 2003).

Synthesis and Reactivity of Pyrrolidinones

3-Pyrrolidinones are versatile substrates used in the synthesis of a variety of heterocyclic compounds such as indoles and 5-deazapteroic acid analogues. Their high reactivity makes them valuable raw materials in drug synthesis, showcasing their importance in creating pharmacologically active compounds (Amer et al., 2008).

Catalytic Applications and Ligand Development

(5R)-Methyl-2-pyrrolidinone has been utilized in the synthesis of novel chiral diphosphine ligands through optimized synthetic approaches. These ligands are crucial in catalytic reactions, demonstrating the compound's role in enhancing the efficiency and selectivity of chemical transformations (Williams et al., 2007).

Glycosidase Inhibition

Derivatives of (5R)-5-Methyl-2-pyrrolidinone have been synthesized and evaluated for their inhibitory activities towards glycosidases. These compounds provide insights into the influence of pyrrolidine ring configuration on glycosidase inhibition, highlighting their potential in developing selective inhibitors for various enzymes (Popowycz et al., 2004).

Safety and Hazards

“(5R)-5-Methyl-2-pyrrolidinone” may cause skin and eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is advised to use personal protective equipment and ensure good ventilation when handling this compound .

Future Directions

The sustainable synthesis of “(5R)-5-Methyl-2-pyrrolidinone” from bio-derived levulinic acid is a promising area of research . This approach aligns with the increasing emphasis on sustainable methods of chemical production .

Properties

IUPAC Name

(5R)-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVRJLWYJGJTJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21395-93-7
Record name (5R)- 5-Methyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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